1-(Phenoxyacetyl)-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperidine
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Description
1-(Phenoxyacetyl)-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique chemical properties and has been synthesized using different methods.
Scientific Research Applications
Synthesis and Chemical Properties
1-(Phenoxyacetyl)-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperidine is involved in various synthesis processes. For instance, the synthesis of 1,2,3-thiadiazoles explores reactions that yield compounds with related structures, demonstrating the versatility of such compounds in organic synthesis (Peet & Sunder, 1975).
Biological and Pharmacological Studies
The compound has been involved in studies focusing on its biological activities. For example, research on the synthesis and antimicrobial activity of derivatives containing the piperidine or pyrrolidine ring, including this compound, has shown strong antimicrobial properties (Krolenko, Vlasov, & Zhuravel, 2016).
Applications in Molecular Docking and Drug Development
The compound's derivatives have been evaluated for their potential in drug development, particularly in targeting specific receptors or enzymes. Studies involving computational and pharmacological evaluations of similar heterocyclic derivatives have assessed their potential for toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions, highlighting their broad applicability in medicinal chemistry (Faheem, 2018).
properties
IUPAC Name |
methyl 4-(3-chloro-4-methoxyanilino)-8-fluoroquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN2O3/c1-24-16-7-6-10(8-12(16)19)21-14-9-15(18(23)25-2)22-17-11(14)4-3-5-13(17)20/h3-9H,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMXZGVOLMOTYHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2=CC(=NC3=C2C=CC=C3F)C(=O)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[(3-chloro-4-methoxyphenyl)amino]-8-fluoroquinoline-2-carboxylate |
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